molecular formula C14H7ClF2N2O5 B11506541 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide

2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide

Cat. No.: B11506541
M. Wt: 356.66 g/mol
InChI Key: ZZDYSIRHSFAQQR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of a chloro group, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of Benzodioxole: This involves the cyclization of a catechol derivative with a difluoro compound under acidic conditions.

    Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium azide, thiourea.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido or thiol-substituted compounds.

Scientific Research Applications

2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and difluoro groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-4-nitrobenzamide
  • 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-nitrobenzamide

Uniqueness

Compared to similar compounds, 2-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and biological activity. The presence of the difluoro benzodioxole moiety also imparts distinct physicochemical properties that can affect its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C14H7ClF2N2O5

Molecular Weight

356.66 g/mol

IUPAC Name

2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-nitrobenzamide

InChI

InChI=1S/C14H7ClF2N2O5/c15-10-3-2-8(19(21)22)6-9(10)13(20)18-7-1-4-11-12(5-7)24-14(16,17)23-11/h1-6H,(H,18,20)

InChI Key

ZZDYSIRHSFAQQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC(O2)(F)F

Origin of Product

United States

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